

2-(Tributylstannyl)thiazole CAS number and properties

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Compound of Interest

Compound Name: *2-(Tributylstannyl)thiazole*

Cat. No.: *B110552*

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An In-depth Technical Guide to **2-(Tributylstannyl)thiazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Tributylstannyl)thiazole, with CAS number 121359-48-6, is a pivotal organotin reagent in modern organic synthesis.^{[1][2]} Its unique structure, combining a reactive thiazole ring with a versatile tributylstannyl group, makes it an indispensable tool for the formation of carbon-carbon bonds, particularly in palladium-catalyzed cross-coupling reactions.^{[1][2]} This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in synthetic chemistry, and essential safety and handling protocols.

Chemical and Physical Properties

2-(Tributylstannyl)thiazole is a clear, nearly colorless liquid with a molecular formula of C₁₅H₂₉NSSn and a molecular weight of 374.17 g/mol .^{[1][2]} It exhibits thermal stability, as indicated by its high boiling and flash points.^{[1][2]} Proper storage in a sealed, dry environment at 2–8°C is recommended to maintain its integrity.^{[1][2]}

Property	Value
CAS Number	121359-48-6
Molecular Formula	C ₁₅ H ₂₉ NSn
Molecular Weight	374.17 g/mol [1] [2]
Appearance	Clear, almost colorless liquid [1] [2]
Boiling Point	307–309 °C [1] [2] [3] [4]
Density	1.190 g/mL at 25 °C [1] [2] [3] [4]
Refractive Index	n _{20/D} 1.5200 [1] [2] [3] [4]
Flash Point	>230 °F (>110 °C) [1] [2] [3] [4]
Solubility	Not miscible or difficult to mix with water [1] [2]
Storage Temperature	2–8°C, sealed in a dry environment [1] [2] [4]

Synthesis and Reactivity

The synthesis of **2-(tributylstannylyl)thiazole** can be achieved through several methods, with the Grignard reagent and lithium-tin exchange methods being the most common due to their high yields.[\[1\]](#)

Experimental Protocol: Synthesis via Lithium-Tin Exchange

A common laboratory-scale synthesis involves the reaction of 2-bromothiazole with butyllithium to form an organolithium intermediate, which is then quenched with tributyltin chloride.

- Step 1: Lithiation Dissolve 2-bromothiazole in anhydrous diethyl ether or tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- Step 2: Stannylation Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiothiazole.

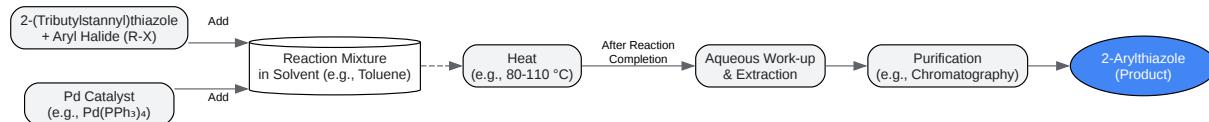
- Step 3: Quenching Add tributyltin chloride (Bu_3SnCl) dropwise to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir overnight.[5]
- Step 4: Work-up and Purification Quench the reaction with water and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation or column chromatography.

Applications in Organic Synthesis

The primary application of **2-(tributylstannyl)thiazole** is as a key reagent in Stille cross-coupling reactions for the arylation of thiazoles.[1][3] This palladium-catalyzed reaction allows for the precise formation of carbon-carbon bonds between the thiazole ring and various organic halides or triflates, enabling the synthesis of complex heteroaromatic compounds.[1]

Stille Cross-Coupling Reaction

In a typical Stille coupling, **2-(tributylstannyl)thiazole** serves as the organostannane component, which reacts with an aryl halide in the presence of a palladium catalyst to form a 2-arylthiazole.

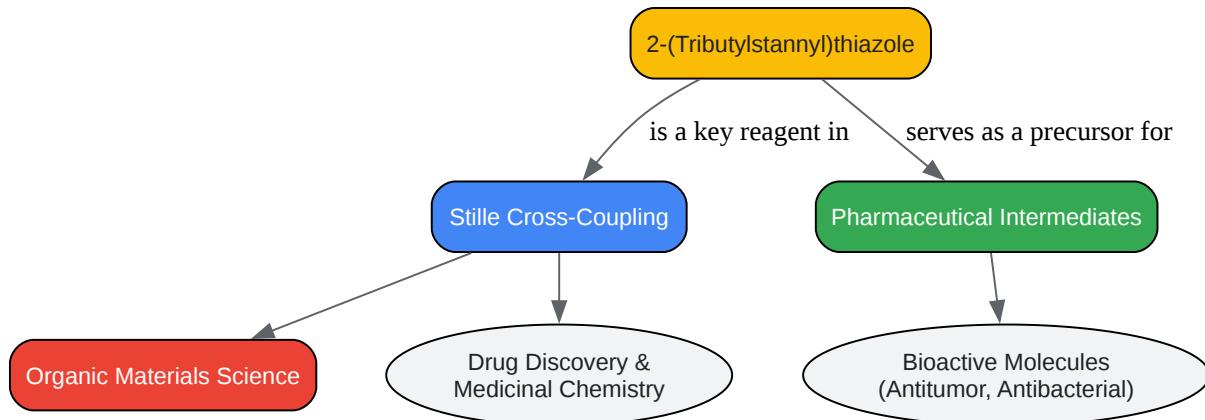


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Caption: General workflow for a Stille cross-coupling reaction.

The thiazole moiety is a common scaffold in many biologically active molecules.[2] Consequently, **2-(tributylstannyl)thiazole** is a valuable precursor in pharmaceutical chemistry and drug discovery for creating derivatives with potential antitumor, antibacterial, and antiviral properties.[1][2]

Logical Relationship of Applications



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Caption: Applications of **2-(tributylstannyl)thiazole**.

Safety and Handling

Due to its organotin nature, **2-(tributylstannyl)thiazole** must be handled with care.^[1] It is classified as toxic if swallowed and harmful in contact with skin.^{[6][7]} It also causes skin and serious eye irritation.^{[6][7]}

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^[6]
- Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors or mist.^{[1][6]}
- Storage: Store in a cool, dry place in a tightly sealed container, away from light and moisture. ^{[1][6]} An inert gas atmosphere is recommended to prevent oxidation.^[1]
- First Aid:
 - If swallowed: Immediately call a poison center or doctor.^[6]

- In case of skin contact: Wash off with soap and plenty of water and consult a physician.[6]
- In case of eye contact: Rinse cautiously with water for several minutes.[6]
- If inhaled: Move the person into fresh air.[6]
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[6] Avoid release into the environment.[6]

This technical guide provides essential information for the safe and effective use of **2-(tributylstannylyl)thiazole** in a research and development setting. Its versatility as a synthetic building block, particularly in the construction of complex heterocyclic systems, ensures its continued importance in the fields of organic synthesis and medicinal chemistry.

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